molecular formula C6H11N3O2 B14293059 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole CAS No. 118724-00-8

4,5-Bis(methoxymethyl)-2H-1,2,3-triazole

Cat. No.: B14293059
CAS No.: 118724-00-8
M. Wt: 157.17 g/mol
InChI Key: BAMOTVRQXYYRGH-UHFFFAOYSA-N
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Description

4,5-Bis(methoxymethyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxymethyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and can be carried out under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4,5-Bis(methoxymethyl)-2H-1,2,3-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The methoxymethyl groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

    1,2,3-Triazole: A simpler triazole without the methoxymethyl groups.

    4,5-Dimethyl-2H-1,2,3-triazole: Similar structure but with methyl groups instead of methoxymethyl groups.

    4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: Another heterocyclic compound with different substituents.

Uniqueness: 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole is unique due to the presence of methoxymethyl groups, which can influence its reactivity and biological activity. These groups can enhance the compound’s solubility and make it more versatile in various applications.

Properties

CAS No.

118724-00-8

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

4,5-bis(methoxymethyl)-2H-triazole

InChI

InChI=1S/C6H11N3O2/c1-10-3-5-6(4-11-2)8-9-7-5/h3-4H2,1-2H3,(H,7,8,9)

InChI Key

BAMOTVRQXYYRGH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NNN=C1COC

Origin of Product

United States

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